Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate
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Overview
Description
Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate is an organophosphorus compound characterized by its unique structure, which includes a phosphonate group attached to a phenyl ring substituted with benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl phosphite with a suitable benzamido-substituted benzyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can target the benzamido groups or the phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphonate interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism by which Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The benzamido groups may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester used in similar synthetic applications.
Benzamido-substituted benzyl halides: Precursors in the synthesis of Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate.
Phosphonic acids: Oxidation products of phosphonate esters with similar chemical properties.
Uniqueness
This compound is unique due to its combination of phosphonate and benzamido functionalities, which confer distinct reactivity and binding properties. This makes it a valuable compound for specialized applications in synthesis and research.
Properties
CAS No. |
89822-78-6 |
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Molecular Formula |
C25H27N2O5P |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[3-benzamido-2-(diethoxyphosphorylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C25H27N2O5P/c1-3-31-33(30,32-4-2)18-21-22(26-24(28)19-12-7-5-8-13-19)16-11-17-23(21)27-25(29)20-14-9-6-10-15-20/h5-17H,3-4,18H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
CBZNEZAOAMBBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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